Ergocryptinine

Übersicht

Beschreibung

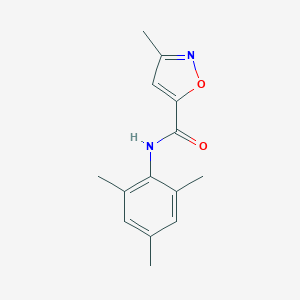

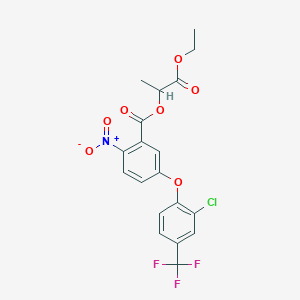

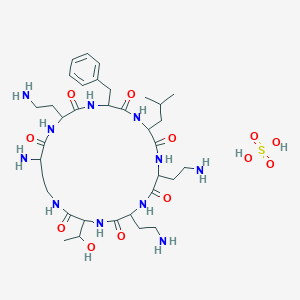

Ergocryptinine is an ergopeptine and one of the ergoline alkaloids . It is isolated from ergot or fermentation broth and serves as a starting material for the production of bromocriptine . Two isomers of ergocryptinine exist, α-ergocryptine and β-ergocryptine .

Synthesis Analysis

The biosynthetic pathways to ergocryptinine start with the prenylation of L-tryptophan in an SN1 fashion with dimethylallyl pyrophosphate (DMAPP) . DMAPP is derived from mevalonic acid. This reaction is catalyzed by a prenyltransferase enzyme named FgaPT2 in Aspergillus fumigatus . An X-ray structure of the prenyltransferase FgaPT2 and tryptophan has been reported, and used to propose a three-step mechanism .

Molecular Structure Analysis

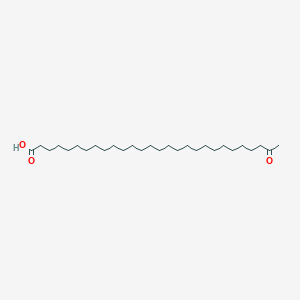

Ergocryptinine has a molecular formula of C32H41N5O5 . Its average mass is 575.698 Da and its mono-isotopic mass is 575.310791 Da .

Physical And Chemical Properties Analysis

Ergocryptinine has a density of 1.4±0.1 g/cm3 . Its boiling point is 861.7±65.0 °C at 760 mmHg . The vapor pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 131.2±3.0 kJ/mol . The flash point is 475.0±34.3 °C . The index of refraction is 1.681 .

Wissenschaftliche Forschungsanwendungen

Neurotransmitter Research

Ergocryptinine, like other ergot alkaloids, has a structural similarity to neurotransmitters . This makes it valuable in neuroscience research, particularly in studying the central nervous system (CNS). It can be used to understand neurotransmitter pathways and their role in CNS disorders.

Vasoconstriction Studies

Due to its vasoconstrictive properties, Ergocryptinine is used in cardiovascular research to study the effects of vasoconstriction on blood flow and blood pressure . It helps in understanding the pathophysiology of diseases like hypertension and can contribute to the development of new therapeutic agents.

Mycotoxin Analysis

Ergocryptinine is a mycotoxin produced by fungi like Claviceps purpurea . Research into its occurrence, detection, and quantification in food and feed is crucial for food safety. Advanced analytical methods such as UHPLC-MS/MS are employed to detect and measure Ergocryptinine levels in various samples .

Fungal Metabolism

The study of Ergocryptinine’s biosynthesis in fungi contributes to a broader understanding of fungal metabolism and secondary metabolite production . This knowledge can be applied in biotechnology, for instance, in the development of fungal strains for industrial production of specific alkaloids.

Pharmacological Activity

Ergocryptinine’s pharmacological activity, including its effects on the CNS, is a significant area of research. It has potential therapeutic applications, especially in treating disorders related to neurotransmitter dysfunction .

Toxicology and Safety

Research into the toxicological effects of Ergocryptinine is vital for ensuring the safety of pharmaceuticals that contain ergot alkaloids. Understanding its toxicity helps in setting safety standards and regulations for the use of these compounds in medicine .

Ergot Disease in Agriculture

Ergocryptinine is associated with ergot disease in crops. Studying its role in the disease cycle helps in developing strategies to prevent and control ergot contamination in agriculture, which is essential for crop protection and food security .

Vasoactive Effects in Veterinary Medicine

The vasoactive effects of Ergocryptinine are also studied in veterinary medicine. For example, its impact on the contractile response of bovine metatarsal arteries has been examined, which is important for understanding and treating vascular conditions in animals .

Safety and Hazards

Wirkmechanismus

Ergocryptinine, an ergopeptine and one of the ergoline alkaloids, is a naturally occurring compound isolated from ergot or fermentation broth . It serves as a starting material for the production of bromocriptine . This article aims to provide a comprehensive overview of the mechanism of action of Ergocryptinine.

Target of Action

It is known that ergot alkaloids, including ergocryptinine, have significant effects on the central nervous system of mammals due to their structural similarity to neurotransmitters .

Mode of Action

It has been suggested that ergocryptinine may interact with dopamine receptors, leading to significant clinical improvements in patients with parkinson’s disease . The effect of Ergocryptinine in the dopamine D2 receptor also reduces prolactin plasma levels and induces hypotension .

Biochemical Pathways

The biosynthetic pathways to Ergocryptinine start with the prenylation of L-tryptophan in an SN1 fashion with dimethylallyl pyrophosphate (DMAPP). DMAPP is derived from mevalonic acid. This reaction is catalyzed by a prenyltransferase enzyme named FgaPT2 in Aspergillus fumigatus . An X-ray structure of the prenyltransferase FgaPT2 and tryptophan has been reported, and used to propose a three-step mechanism:

Result of Action

It has been suggested that all the registered effects of ergocryptinine suggest a potential neuroprotective effect of this drug, and some reports have indicated that this activity may be related to the activation of nf-kb .

Action Environment

It is known that ergot alkaloids, including ergocryptinine, are produced by fungi of the genus claviceps, which parasitize the seed heads of living plants at the time of flowering . Therefore, environmental conditions that favor the growth of these fungi could potentially influence the production and action of Ergocryptinine.

Eigenschaften

IUPAC Name |

(6aR,9S)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38)/t20-,24+,25-,26-,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOTUXAWKBPQJW-JJANYQHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891859 | |

| Record name | Ergocryptinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ergocryptinine | |

CAS RN |

511-10-4 | |

| Record name | Ergocryptinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergocryptinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergocryptinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8α)-12'-hydroxy-5'α-isobutyl-2'-isopropylergotaman-3',6',18-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERGOCRYPTININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/919K69S85N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for Ergocryptinine and its effect on the vascular system?

A1: While considered biologically inactive in the past, recent research suggests that Ergocryptinine, like its (R)-epimer Ergocryptine, exhibits vasoconstrictive properties. [] This means it causes narrowing of blood vessels, potentially leading to reduced blood flow. [] The exact mechanism by which Ergocryptinine interacts with its target(s) to induce this vasoconstriction requires further investigation.

Q2: Is there evidence that Ergocryptinine possesses similar biological activity to its (R)-epimer, Ergocryptine?

A2: Yes, in vitro studies using bovine metatarsal arteries demonstrated that Ergocryptinine elicits a concentration-dependent contractile response in arterial tissue, mirroring the vasoactive effects observed with Ergocryptine. [, ] This suggests a comparable level of biological activity between the two epimers.

Q3: How stable is Ergocryptinine in different solvents and storage conditions?

A4: Research indicates that the stability of Ergocryptinine is influenced by both temperature and the solvent used. While relatively stable in chloroform, acetone, and acetonitrile at room temperature, Ergocryptinine undergoes significant epimerization to Ergocryptine in methanol and water-methanol mixtures. [] Storage at -40°C significantly reduces epimerization in all tested solvents. [] This emphasizes the importance of carefully controlling storage conditions and considering potential epimerization when conducting research with Ergocryptinine.

Q4: What analytical methods are commonly employed to detect and quantify Ergocryptinine in food and feed samples?

A5: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is widely used for the separation and quantification of Ergocryptinine and other ergot alkaloids in various matrices. [] The development of highly sensitive techniques like ultra high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has further improved the accuracy and efficiency of ergot alkaloid analysis in complex samples. [] These methods are crucial for monitoring and controlling the levels of Ergocryptinine and ensuring food and feed safety.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B128689.png)